molecular formula C6H6Br3NS B12070844 1-(3,4,5-Tribromothiophen-2-yl)ethanamine

1-(3,4,5-Tribromothiophen-2-yl)ethanamine

Cat. No.: B12070844
M. Wt: 363.90 g/mol
InChI Key: NSBXAVICYCLWQN-UHFFFAOYSA-N
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Description

1-(3,4,5-Tribromothiophen-2-yl)ethanamine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of bromine atoms at the 3, 4, and 5 positions of the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of an ethanamine group. The bromination can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions. The subsequent introduction of the ethanamine group can be carried out through nucleophilic substitution reactions .

Chemical Reactions Analysis

1-(3,4,5-Tribromothiophen-2-yl)ethanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3,4,5-Tribromothiophen-2-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(3,4,5-Tribromothiophen-2-yl)ethanamine can be compared with other thiophene derivatives, such as:

  • 1-(2,3,4-Tribromothiophen-2-yl)ethanamine
  • 1-(3,4,5-Trichlorothiophen-2-yl)ethanamine
  • 1-(3,4,5-Trifluorothiophen-2-yl)ethanamine

These compounds share similar structural features but differ in the type and position of halogen atoms, which can significantly influence their chemical reactivity and applications .

Properties

Molecular Formula

C6H6Br3NS

Molecular Weight

363.90 g/mol

IUPAC Name

1-(3,4,5-tribromothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H6Br3NS/c1-2(10)5-3(7)4(8)6(9)11-5/h2H,10H2,1H3

InChI Key

NSBXAVICYCLWQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(S1)Br)Br)Br)N

Origin of Product

United States

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